N,N'-diphenyl-2,3-dihydroquinoxaline-1,4-dicarbothioamide
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Overview
Description
N,N’-diphenyl-2,3-dihydroquinoxaline-1,4-dicarbothioamide is a nitrogen-containing heterocyclic compound. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diphenyl-2,3-dihydroquinoxaline-1,4-dicarbothioamide typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under high temperature and strong acid catalyst conditions . This method is effective but requires long hours of heating.
Industrial Production Methods
Industrial production methods for this compound often focus on green chemistry approaches to minimize environmental impact. These methods may involve the use of heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate .
Chemical Reactions Analysis
Types of Reactions
N,N’-diphenyl-2,3-dihydroquinoxaline-1,4-dicarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction may produce dihydroquinoxaline derivatives .
Scientific Research Applications
N,N’-diphenyl-2,3-dihydroquinoxaline-1,4-dicarbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-diphenyl-2,3-dihydroquinoxaline-1,4-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-diphenyl-2,3-dihydroquinoxaline-1,4-dicarbothioamide include:
Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with diverse pharmacological properties.
Cinnoline: A heterocyclic compound with applications in medicinal chemistry.
Uniqueness
N,N’-diphenyl-2,3-dihydroquinoxaline-1,4-dicarbothioamide is unique due to its specific structural features and the presence of diphenyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-N,4-N-diphenyl-2,3-dihydroquinoxaline-1,4-dicarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4S2/c27-21(23-17-9-3-1-4-10-17)25-15-16-26(20-14-8-7-13-19(20)25)22(28)24-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWKXUOVIMTBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1C(=S)NC3=CC=CC=C3)C(=S)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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